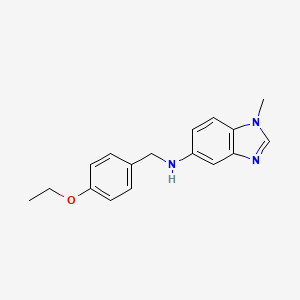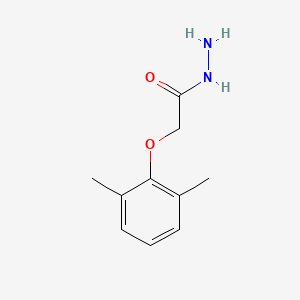
10-Methyl-10H-phenothiazine-3-carbaldehyde
Overview
Description
10-Methyl-10H-phenothiazine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H11NOS and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Properties and Synthesis Methods
10-Methyl-10H-phenothiazine-3-carbaldehyde has been studied for its fluorescence properties. Gaina et al. (2012) explored the synthesis of novel derivatives of this compound, demonstrating its potential in environmentally friendly synthesis methods and its daylight fluorescence characterized by large Stokes shifts (Gaina et al., 2012).
Vibrational Spectroscopy
Endrédi et al. (2006) conducted a detailed investigation of the vibrational spectroscopy of derivatives of this compound. Their study provided insights into the structural and vibrational properties of these compounds, enhancing our understanding of their spectroscopic behavior (Endrédi et al., 2006).
Antibacterial and Antioxidant Studies
Venkatesan et al. (2015) synthesized derivatives of this compound and evaluated their antibacterial and antioxidant activities. This research highlights the potential medical applications of these compounds (Venkatesan et al., 2015).
Modification in Hantzsch Synthesis
Vigante et al. (2007) modified the Hantzsch synthesis using this compound to create various substituted derivatives. This research contributes to the field of synthetic organic chemistry (Vigante et al., 2007).
Microwave-Assisted Synthesis
Gaina et al. (2010) described the microwave-assisted synthesis of acylphenothiazine derivatives, again showcasing the compound's versatility in synthetic methods (Gaina et al., 2010).
Applications in Molecular Structure Analysis
Karuppasamy et al. (2017) synthesized and characterized a novel molecule based on this compound, providing valuable data on its molecular structure and vibrational analysis (Karuppasamy et al., 2017).
Metallochromic Properties
Hauck et al. (2007) reported on the synthesis and characterization of novel phenothiazine-containing cruciforms, highlighting their metallochromic properties. This study suggests potential applications in sensory systems for metal cations (Hauck et al., 2007).
Safety and Hazards
10-Methyl-10H-phenothiazine-3-carbaldehyde is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Properties
IUPAC Name |
10-methylphenothiazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOHLCHTVMOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347093 | |
| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-36-8 | |
| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 10-Methyl-10H-phenothiazine-3-carbaldehyde in the synthesis of cationic dyes?
A1: this compound serves as a crucial reactant in the Knoevenagel condensation reaction to synthesize novel 2-(2-(10H-phenothiazin-3yl)vinyl)-3H-indolium cationic dyes []. This reaction involves the condensation of the aldehyde with 1,2,3,3-tetramethyl3H-indolium iodide, resulting in the formation of the desired dye molecule.
Q2: How does the structure of dyes synthesized using this compound influence their optical properties?
A2: The synthesized dyes incorporating this compound exhibit characteristic intramolecular charge transfer (ICT) absorption maxima in the visible range (550-630 nm) []. This absorption is attributed to the presence of the phenothiazine and indolium moieties linked by a vinyl bridge. Importantly, these dyes exhibit solvatochromism, meaning their absorption spectra shift depending on the solvent polarity. This phenomenon provides valuable insights into their electronic structure and potential applications in various sensing technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















